Multiple sclerosis (MS) is an autoimmune disease that damages the myelin sheath, a fatty layer protecting nerve fibers. Indomethacin's anti-inflammatory properties are being investigated for their potential to promote endogenous remyelination, the body's natural process of repairing the myelin sheath. Studies suggest Indomethacin may stimulate the production of oligodendrocyte progenitor cells, which mature into myelin-producing cells [].
Research is exploring the use of Indomethacin in managing certain cancers. Its effects on cell proliferation and invasion are being studied in pancreatic cancer, particularly in patients with hyperglycemia (high blood sugar) []. Additionally, Indomethacin's ability to inhibit protein synthesis shows promise in colorectal carcinoma and other cancer cell lines []. It's important to note that this research is in its early stages, and further investigation is needed to determine its efficacy and safety in cancer treatment.
Indomethacin's poor water solubility can limit its effectiveness. Scientific research is focusing on improving drug delivery methods to enhance its bioavailability. One approach involves using solid dispersion (SD) technology. By combining Indomethacin with specific carriers, researchers aim to create a more readily absorbed form of the drug, potentially improving its therapeutic benefits [].